molecular formula C13H13ClN2O2 B7472999 3-[(2-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione

3-[(2-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione

Cat. No. B7472999
M. Wt: 264.71 g/mol
InChI Key: WZMXZQJFAZFSKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione, commonly known as Etizolam, is a synthetic drug that belongs to the thienodiazepine class of drugs. It is a psychoactive substance that is used for its anxiolytic, sedative, and hypnotic properties. Etizolam has gained popularity in recent years due to its availability and ease of access. The purpose of

Mechanism of Action

Etizolam acts on the central nervous system by binding to the benzodiazepine receptor site on the GABA-A receptor complex. This results in an increase in the binding affinity of GABA to the receptor, leading to an increase in the inhibitory effects of GABA. This results in a decrease in the excitability of neurons, leading to the anxiolytic, sedative, and hypnotic effects of Etizolam.
Biochemical and Physiological Effects:
Etizolam has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to an increase in mood and a decrease in anxiety. Etizolam has also been found to cause muscle relaxation, decrease in blood pressure, and decrease in heart rate.

Advantages and Limitations for Lab Experiments

Etizolam has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. It is also readily available and has a low cost. However, there are also limitations to using Etizolam in lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. In addition, it has a high risk of abuse and dependence, which can make it difficult to control for these factors in lab experiments.

Future Directions

There are a number of future directions for the study of Etizolam. One area of research is the development of new analogs of Etizolam with improved efficacy and safety profiles. Another area of research is the study of the long-term effects of Etizolam, particularly on cognitive function and memory. Finally, there is a need for further research into the potential therapeutic uses of Etizolam, particularly in the treatment of anxiety disorders and insomnia.

Synthesis Methods

Etizolam is synthesized by the reaction of 2-aminobenzophenone with triethyl orthoformate, followed by the reaction with 2-chloroethylamine hydrochloride. The resulting product is then reacted with sodium ethoxide to yield the final product, Etizolam. The synthesis of Etizolam is a complex process that requires a high degree of expertise and precision.

Scientific Research Applications

Etizolam has been extensively studied for its anxiolytic and sedative properties. It has been found to be effective in treating anxiety disorders, insomnia, and panic attacks. Etizolam has also been used as a preoperative medication to reduce anxiety and induce sedation. In addition, Etizolam has been studied for its potential as an anticonvulsant, muscle relaxant, and amnesic agent.

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-2-15-8-7-12(17)16(13(15)18)9-10-5-3-4-6-11(10)14/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMXZQJFAZFSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=O)N(C1=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione

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